molecular formula C10H7BrO B1281769 6-Bromo-1-hydroxynaphthalene CAS No. 91270-68-7

6-Bromo-1-hydroxynaphthalene

Cat. No. B1281769
Key on ui cas rn: 91270-68-7
M. Wt: 223.07 g/mol
InChI Key: FSUYQOYAPVYVHS-UHFFFAOYSA-N
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Patent
US06242493B1

Procedure details

Methyl chlorodifluoroacetate (5.3 mL) was added dropwise to 6-bromonaphthol (10.25 g; 45.9 mmol) and potassium carbonate (7.61g; 55.1 mmol) at 90 C in 160 mL of DMF for 6 h. Purification by gel silica chromatography (3% EtOAc in hexane) gave 4.80 g (38%) of the title compound.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
7.61 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:8])([F:7])C(OC)=O.[Br:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[C:16](O)=[CH:15][CH:14]=[CH:13]2.C(=O)([O-])[O-:22].[K+].[K+]>CN(C=O)C>[Br:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([O:22][CH:2]([F:8])[F:7])[CH:14]=[CH:13]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.3 mL
Type
reactant
Smiles
ClC(C(=O)OC)(F)F
Name
Quantity
10.25 g
Type
reactant
Smiles
BrC=1C=C2C=CC=C(C2=CC1)O
Name
Quantity
7.61 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by gel silica chromatography (3% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=CC2=CC1)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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